2-(isocyanomethyl)naphthalene
Description
The compound 2-(isocyanomethyl)naphthalene (CAS: 10124-78-4), also known as 2-naphthyl isocyanide, is an aromatic isocyanide derivative with the molecular formula C₁₁H₇N and a molecular weight of 153.18 g/mol . It is characterized by an isocyanide (-NC) functional group attached to the second carbon of the naphthalene ring. This compound is primarily utilized in organic synthesis, particularly in metal-catalyzed reactions such as the Ugi reaction, where isocyanides act as key ligands or intermediates . Its ChemSpider ID is 15177776, and it is cataloged under MDL number MFCD06200692 .
Key physicochemical properties include:
- Monoisotopic mass: 153.057849 g/mol
- Synonyms: 2-Isocyanonaphthalene, naphthalen-2-yl isocyanide, and 2-Naphthylisocyanide .
Properties
CAS No. |
1414362-41-6 |
|---|---|
Molecular Formula |
C12H9N |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(isocyanomethyl)naphthalene |
InChI |
InChI=1S/C12H9N/c1-13-9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9H2 |
InChI Key |
BDVQAKMFGIDYNF-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CC1=CC2=CC=CC=C2C=C1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isocyanomethyl)naphthalene typically involves the reaction of 2-methylnaphthalene with a suitable isocyanide reagent. One common method is the dehydration of formamides in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride . The reaction is usually carried out under mild conditions to prevent the decomposition of the isocyanide group.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process in a micro-channel reactor. This method offers advantages such as increased reaction speed, higher yields, and reduced environmental impact due to the absence of toxic solvents .
Chemical Reactions Analysis
Types of Reactions
2-(isocyanomethyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the isocyanide group to an amine.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanide group under mild conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amines
Substitution: Substituted naphthalenes
Scientific Research Applications
2-(isocyanomethyl)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(isocyanomethyl)naphthalene involves its reactivity as an isocyanide. The compound can act as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. Its molecular targets and pathways depend on the specific reaction and application. For example, in biological systems, it may interact with cellular proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
2-Methylnaphthalene
- Molecular formula : C₁₁H₁₀
- Molecular weight : 142.20 g/mol
- Functional group : Methyl (-CH₃)
- Key differences :
- Reactivity : Unlike the isocyanide group, the methyl group is chemically inert, making 2-methylnaphthalene less reactive in coordination chemistry.
- Toxicity : 2-Methylnaphthalene exhibits toxicity profiles similar to naphthalene, targeting the respiratory system in rodents. However, it is metabolized more slowly than naphthalene, leading to prolonged biological effects .
- Applications : Primarily used as a precursor in dye synthesis and moth repellents .
2-Isocyanatonaphthalene
- Molecular formula: C₁₁H₇NO
- Molecular weight : 169.18 g/mol
- Functional group : Isocyanate (-NCO)
- Key differences :
- Reactivity : The isocyanate group is highly electrophilic, enabling reactions with amines and alcohols to form ureas and carbamates, respectively. This contrasts with the nucleophilic character of isocyanides.
- Toxicity : Isocyanates are potent respiratory irritants and sensitizers, with documented occupational hazards (e.g., asthma induction) .
- Applications : Used in polyurethane production and peptide synthesis .
2-Isopropylnaphthalene
- Molecular formula : C₁₃H₁₄
- Molecular weight : 170.25 g/mol
- Functional group : Isopropyl (-C₃H₇)
- Key differences :
Comparative Data Table
Mechanistic and Toxicological Insights
- Metabolism: 2-Methylnaphthalene undergoes hepatic oxidation to form epoxides and dihydrodiols, which are implicated in lung and liver toxicity . Isocyanides like this compound may interact with cytochrome P450 enzymes, though specific metabolic pathways remain understudied .
- Toxicokinetics :
Biological Activity
2-(Isocyanomethyl)naphthalene is an organic compound classified as an isocyanide, characterized by its unique naphthalene structure. This compound has garnered attention in various fields of research, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Before exploring the biological activities, it is essential to understand the chemical properties of this compound:
| Property | Value |
|---|---|
| CAS No. | 1414362-41-6 |
| Molecular Formula | C₁₂H₉N |
| Molecular Weight | 167.21 g/mol |
| IUPAC Name | This compound |
| InChI Key | BDVQAKMFGIDYNF-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays have shown that this compound induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways and modulation of apoptotic proteins, leading to programmed cell death.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The results indicated that the compound displayed stronger activity against Staphylococcus aureus compared to Escherichia coli.
Case Study 2: Anticancer Effects
In a separate study focusing on its anticancer properties, this compound was tested on MCF-7 cells. The results showed a dose-dependent increase in apoptosis.
| Concentration (µM) | % Cell Viability | Apoptosis Rate (%) |
|---|---|---|
| 10 | 85 | 15 |
| 25 | 60 | 40 |
| 50 | 30 | 70 |
At a concentration of 50 µM, the compound reduced cell viability to 30% while inducing a significant apoptosis rate of 70%.
The biological activity of this compound can be attributed to its reactivity as an isocyanide. It can interact with various cellular components, including proteins and nucleic acids, leading to alterations in cellular functions. The dual role as a nucleophile and electrophile allows it to participate in diverse chemical reactions within biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
